

# what is the structure of Dde-L-lys(boc)-OH

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## Compound of Interest

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An In-Depth Technical Guide to the Structure and Application of **Dde-L-lys(Boc)-OH**

## Introduction

N $\alpha$ -(1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl)-N $\epsilon$ -(tert-butoxycarbonyl)-L-lysine, commonly abbreviated as **Dde-L-lys(Boc)-OH**, is a specialized amino acid derivative crucial for advanced peptide synthesis and chemical biology. Its unique structure incorporates two distinct and orthogonally stable protecting groups, Dde and Boc, attached to the alpha ( $\alpha$ ) and epsilon ( $\epsilon$ ) amino groups of an L-lysine core, respectively. This arrangement allows for the selective deprotection and modification of specific sites within a complex peptide, making it an invaluable building block for creating branched or cyclic peptides, and for attaching reporter molecules like fluorophores or biotin.<sup>[1][2][3]</sup> This guide provides a detailed analysis of its structure, properties, and applications for researchers and professionals in drug development and chemical synthesis.

## Core Structure Analysis

The structure of **Dde-L-lys(Boc)-OH** is a composite of three key chemical entities: the L-lysine backbone and two protecting groups, Dde and Boc, each serving a distinct purpose in chemical synthesis.

## L-Lysine Backbone

L-lysine is an essential  $\alpha$ -amino acid with the chemical formula C<sub>6</sub>H<sub>14</sub>N<sub>2</sub>O<sub>2</sub>.<sup>[4][5][6]</sup> Its structure features a central chiral carbon (the  $\alpha$ -carbon) bonded to an  $\alpha$ -amino group (-NH<sub>2</sub>), an  $\alpha$ -carboxylic acid group (-COOH), a hydrogen atom, and a side chain consisting of a four-carbon

aliphatic chain ending with a primary amine ( $-NH_2$ ), known as the  $\epsilon$ -amino group.<sup>[7][8]</sup> This side chain makes lysine a basic, positively charged amino acid at physiological pH.<sup>[8]</sup> In **Dde-L-lys(Boc)-OH**, both the  $\alpha$ -amino and  $\epsilon$ -amino groups serve as attachment points for protecting groups.

## N $\alpha$ -Dde Protecting Group

The alpha-amino group (N $\alpha$ ) of the lysine is protected by the Dde group, which stands for 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl.<sup>[1][9]</sup> This group is known for its stability under the acidic and basic conditions typically used to remove Boc and Fmoc groups, respectively.<sup>[1][3]</sup> Its primary utility lies in its selective removal using a dilute solution of hydrazine ( $H_2N-NH_2$ ), a process that leaves acid-labile (like Boc) and base-labile (like Fmoc) protecting groups intact.<sup>[1][3]</sup> This orthogonality is fundamental to its application in complex synthetic strategies.

## N $\epsilon$ -Boc Protecting Group

The epsilon-amino group (N $\epsilon$ ) on the lysine side chain is protected by the Boc group, which stands for tert-butoxycarbonyl.<sup>[10][11]</sup> The Boc group is one of the most common amine-protecting groups in organic synthesis.<sup>[10][12]</sup> It is characterized by its stability in basic and nucleophilic conditions but is readily cleaved under strong acidic conditions, such as with trifluoroacetic acid (TFA).<sup>[11][13][14]</sup>

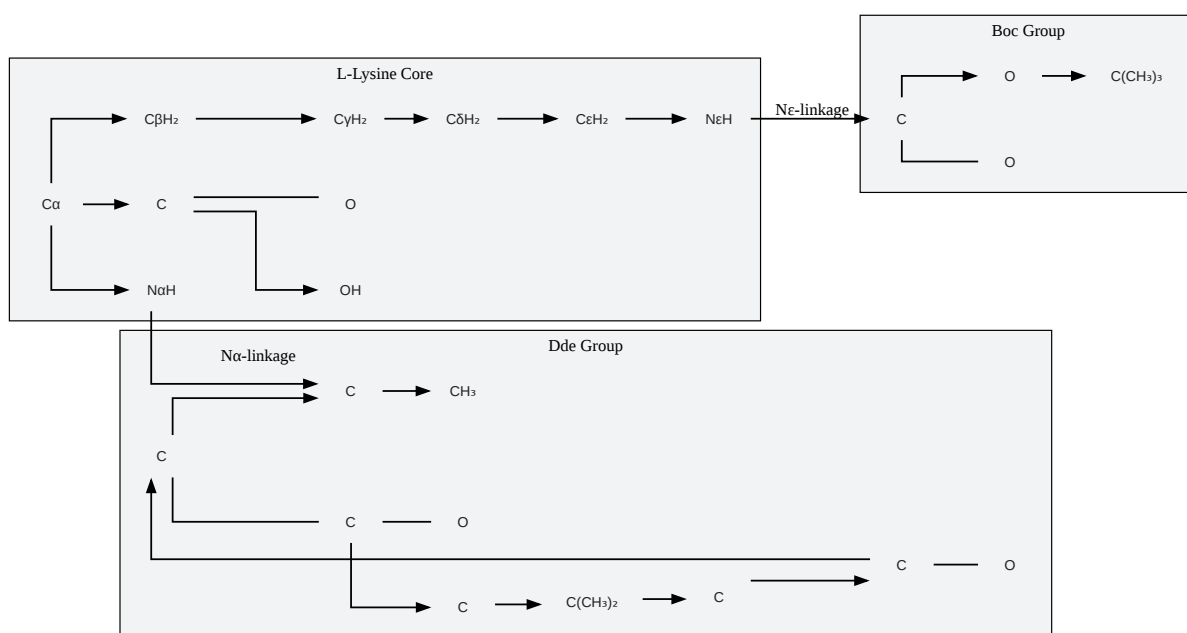
## Chemical and Physical Properties

The key quantitative data for **Dde-L-lys(Boc)-OH** are summarized below, providing essential information for experimental design and characterization.

Property	Value	Reference
Synonyms	N-alpha-Dde-N-epsilon-Boc-L-lysine; Dde-Lys(Boc)	[15]
Full Chemical Name	N-alpha-(4-4-Dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl-N-epsilon-t-butyloxycarbonyl-L-lysine	[15]
CAS Number	1189586-14-8	[15][16]
Molecular Formula	C <sub>21</sub> H <sub>34</sub> N <sub>2</sub> O <sub>6</sub>	[15][17]
Molecular Weight	410.51 g/mol	[15]

## Molecular Structure Visualization

The following diagram illustrates the chemical structure of **Dde-L-lys(Boc)-OH**, detailing the connectivity of the L-lysine core with the N $\alpha$ -Dde and N $\epsilon$ -Boc protecting groups.



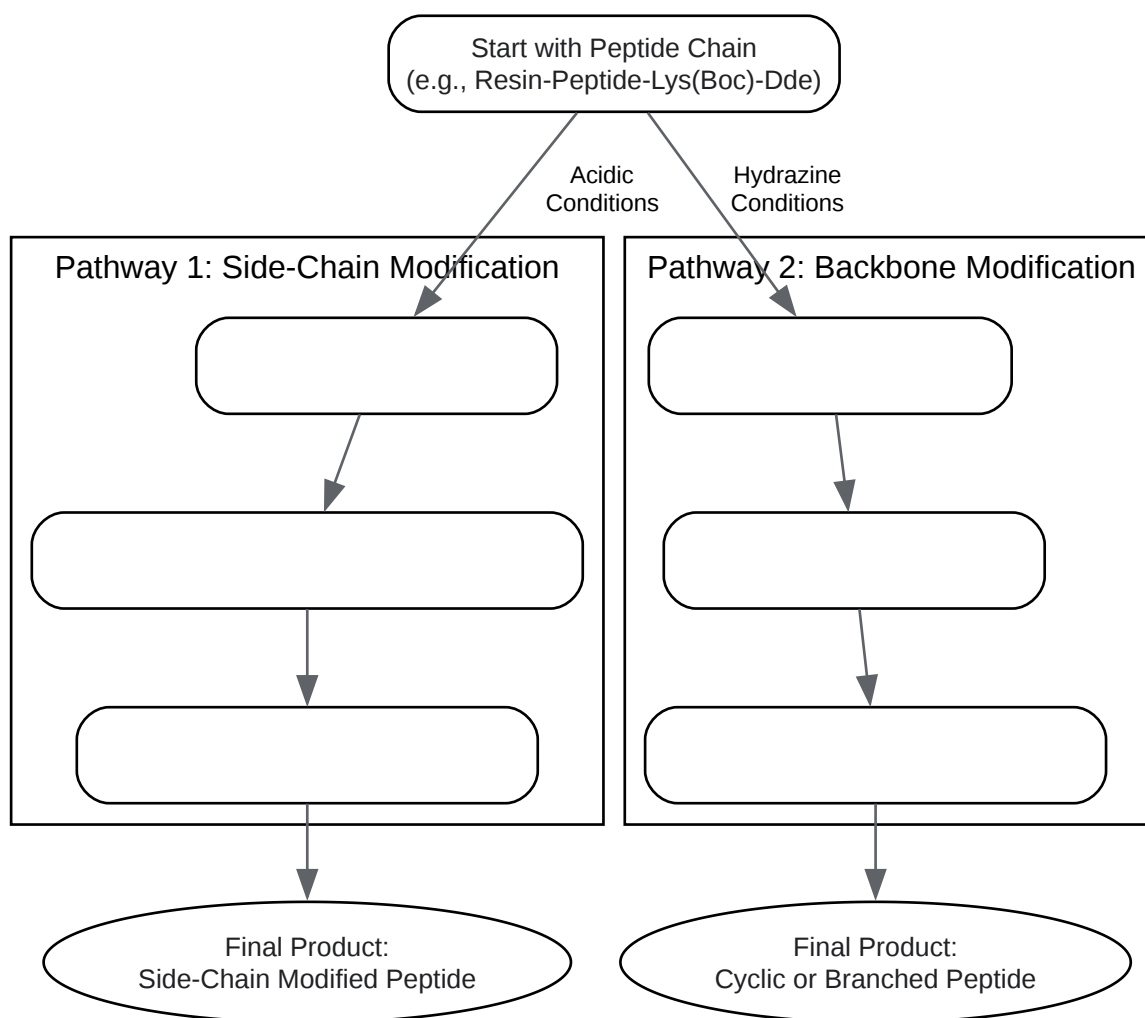
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Caption: Chemical structure of **Dde-L-lys(Boc)-OH**.

## Application in Orthogonal Peptide Synthesis

The primary application of **Dde-L-lys(Boc)-OH** is in solid-phase peptide synthesis (SPPS) requiring site-specific modifications. The Dde and Boc groups are considered "orthogonal," meaning one can be removed without affecting the other, enabling a precise, multi-step synthetic strategy.[1]

A typical workflow involves incorporating **Dde-L-lys(Boc)-OH** into a growing peptide chain. After the main chain is synthesized, the Dde group can be selectively removed with hydrazine to expose the  $\alpha$ -amino group for cyclization or branching. Alternatively, the  $\epsilon$ -amino group can be deprotected by removing the Boc group with acid to attach a label or another molecule to the side chain.



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Caption: Orthogonal deprotection workflow using **Dde-L-lys(Boc)-OH**.

## Experimental Protocols

The successful use of **Dde-L-lys(Boc)-OH** hinges on the precise execution of deprotection protocols. Below are detailed methodologies for the selective cleavage of each protecting group.

### Protocol for Hydrazine-Mediated Dde Group Cleavage

This protocol is designed for the removal of the Dde group from a peptide synthesized on a solid support (resin).

- **Resin Preparation:** Swell the Dde-protected peptide-resin in N,N-dimethylformamide (DMF) for 20-30 minutes in a reaction vessel.
- **Deprotection Solution:** Prepare a 2% (v/v) solution of hydrazine hydrate in DMF.
- **Cleavage Reaction:**
  - Drain the DMF from the swollen resin.
  - Add the 2% hydrazine/DMF solution to the resin.
  - Agitate the mixture at room temperature. The reaction is typically performed in short, repeated cycles (e.g., 3 cycles of 3-5 minutes each) to minimize potential side reactions.  
[\[18\]](#)
- **Washing:** After the final treatment, drain the reaction vessel and thoroughly wash the resin with DMF (5-6 times) to completely remove the hydrazine and the cleaved Dde-pyrazole byproduct.[\[1\]](#)
- **Confirmation:** The deprotection can be monitored spectrophotometrically, as the cleavage product absorbs light.[\[3\]](#) The resin is now ready for the subsequent synthetic step (e.g., coupling).

**Note on Side Reactions:** High concentrations of hydrazine or prolonged exposure can lead to side reactions, such as cleavage of the peptide backbone.[\[1\]](#) Dde migration can also occur under certain basic conditions, though the use of hydrazine for cleavage is direct and typically avoids this issue.[\[18\]](#)[\[19\]](#)

## Protocol for Acid-Mediated Boc Group Cleavage

This protocol describes the standard procedure for removing the acid-labile Boc group.

- **Resin Preparation:** Swell the Boc-protected peptide-resin in dichloromethane (DCM) for 20-30 minutes.
- **Deprotection Solution:** Prepare a solution of 25-50% trifluoroacetic acid (TFA) in DCM. Scavengers like triisopropylsilane (TIS) or water (2-5%) may be added to prevent side reactions from the tert-butyl cation generated during cleavage.[\[11\]](#)
- **Cleavage Reaction:**
  - Drain the DCM from the swollen resin.
  - Add the TFA/DCM solution to the resin.
  - Agitate the mixture at room temperature for 20-30 minutes.
- **Washing:** Drain the TFA solution and wash the resin extensively with DCM (3-5 times), followed by a neutralization wash with a 10% solution of diisopropylethylamine (DIPEA) in DMF, and finally with DMF and DCM to prepare for the next step.
- **Confirmation:** A qualitative ninhydrin test can be performed on a small sample of resin beads to confirm the presence of the newly freed primary amine.

## Conclusion

**Dde-L-lys(Boc)-OH** is a highly sophisticated and enabling chemical tool for advanced peptide and protein chemistry. The strategic placement of two orthogonal protecting groups—the hydrazine-labile Dde group at the N $\alpha$  position and the acid-labile Boc group at the N $\epsilon$  position—provides chemists with precise control over site-specific modifications. A comprehensive understanding of its structure and the associated deprotection protocols is essential for leveraging its full potential in the development of complex therapeutics and research probes.

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